(3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide
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Overview
Description
(3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide is a chemical compound with the molecular formula C5H7BrN3O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
The synthesis of (3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with chloroacetic acid in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include heating and stirring to ensure complete reaction and high yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
(3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
(3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide can be compared with other similar compounds, such as:
(3-Amino-1H-pyrazol-1-yl)acetic acid: Lacks the bromo group, which may affect its reactivity and biological activity.
(4-Bromo-1H-pyrazol-1-yl)acetic acid: Lacks the amino group, which may influence its chemical properties and applications.
(3-Amino-4-chloro-1H-pyrazol-1-yl)acetic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-amino-4-bromopyrazol-1-yl)acetic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2.BrH/c6-3-1-9(2-4(10)11)8-5(3)7;/h1H,2H2,(H2,7,8)(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRGHRKKKQWADF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)N)Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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